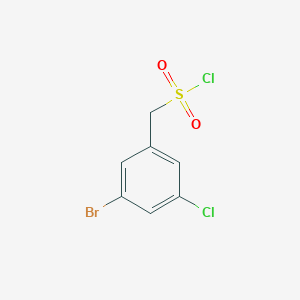

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWYDCMDRNHRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-5-chlorobenzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride is in the synthesis of pharmaceutical intermediates. It serves as a crucial building block in the development of various drugs, particularly those targeting viral infections and neurodegenerative diseases.

Case Study: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors

Research has demonstrated that derivatives of this compound can be used to synthesize non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are vital in the treatment of HIV infections. For example, a recent patent describes a method where this compound is reacted with other reagents to yield potent NNRTIs, showcasing its importance in antiviral drug development .

Organic Synthesis

The compound is also utilized in various organic synthesis reactions due to its electrophilic nature. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Data Table: Reaction Conditions for Organic Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room temperature, 24 hours | 85 |

| Coupling Reactions | 60°C, presence of palladium catalyst | 75 |

| Acylation Reactions | 0°C to 25°C, using amines as nucleophiles | 90 |

These yields indicate the compound's effectiveness as a reagent in organic synthesis.

Material Science Applications

In material science, this compound is explored for its potential use in creating functional materials. Its ability to modify polymer surfaces and enhance properties such as hydrophobicity and thermal stability has been noted in several studies.

Case Study: Polymer Modification

A study investigated the use of this compound in modifying polystyrene surfaces to improve adhesion properties for biomedical applications. The results indicated significant improvements in surface characteristics, suggesting its utility in developing advanced materials.

Agrochemical Applications

The compound has also been studied for its potential applications in agrochemicals. Its reactivity allows it to be used as an intermediate for synthesizing herbicides and pesticides.

Data Table: Agrochemical Derivatives

| Compound Name | Target Pest/Plant | Activity Level |

|---|---|---|

| Herbicide A | Broadleaf Weeds | High |

| Pesticide B | Insect Pests | Moderate |

These derivatives demonstrate the compound's versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (3-Bromo-5-chlorophenyl)methanesulfonyl chloride with structurally related sulfonyl and acyl chlorides:

Key Observations :

- The target compound’s molecular weight is intermediate between aliphatic (methanesulfonyl chloride) and heavily substituted aromatic sulfonyl chlorides.

- Halogen substituents (Br, Cl) increase molecular weight and likely elevate boiling points compared to non-halogenated analogs due to enhanced van der Waals interactions.

Reactivity and Stability

Sulfonyl chlorides undergo hydrolysis and nucleophilic substitution reactions. Reactivity depends on electronic and steric effects of substituents:

Mechanistic Insight :

Hazard Profiles

Sulfonyl chlorides are uniformly hazardous due to their corrosivity and toxicity. A comparative hazard assessment is provided below:

Environmental Impact :

Biological Activity

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to act as a versatile electrophile, which can participate in various chemical reactions, leading to the synthesis of biologically active molecules.

- IUPAC Name : this compound

- CAS Number : 1499398-66-1

- Molecular Formula : C7H6BrClO2S

The biological activity of this compound primarily arises from its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This property facilitates the formation of sulfonamide and sulfone derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds derived from this compound exhibit various biological activities:

-

Antimicrobial Activity :

- Sulfonamides derived from this compound have shown significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria.

- In vitro studies indicate that these derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways.

-

Anticancer Properties :

- Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and proteases, which are crucial in several physiological processes and disease states.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases |

Case Study: Anticancer Activity

In a study published in Frontiers in Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents. The mechanism was linked to cell cycle arrest and apoptosis induction, highlighting their therapeutic promise against malignancies such as breast cancer and leukemia .

Q & A

Basic: What safety protocols are essential for handling (3-Bromo-5-chlorophenyl)methanesulfonyl chloride in laboratory settings?

Answer:

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles compliant with JIS T 8147 standards, and a respirator certified for organic vapors (JIS T 8152). Full-body protective clothing is recommended to prevent skin contact .

- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize vapor inhalation. Ensure emergency showers and eye-wash stations are accessible .

- Handling Precautions : Avoid sparks, static discharge, or contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Basic: What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (bromo, chloro, methanesulfonyl groups) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% as per catalog standards) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 303.5 g/mol) via ESI-MS or GC-MS, noting characteristic isotopic patterns for bromine and chlorine .

- Elemental Analysis : Validate halogen content (Br, Cl) through combustion analysis .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

- Temperature : Store at 2–8°C in airtight, corrosion-resistant containers (e.g., amber glass) to prevent degradation .

- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) to minimize hydrolysis, which can generate sulfonic acids and halides .

- Incompatible Materials : Isolate from strong bases, oxidizers, and reactive metals (e.g., sodium) .

Advanced: How do the electronic and steric effects of bromo and chloro substituents influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Electronic Effects : The electron-withdrawing nature of the bromo (C-3) and chloro (C-5) substituents activates the methanesulfonyl group as a leaving group, facilitating nucleophilic aromatic substitution (NAS) at the para position relative to the sulfonyl chloride .

- Steric Hindrance : The meta-substitution pattern reduces steric crowding, favoring reactions with bulky nucleophiles (e.g., amines) at the sulfonyl chloride site .

- Methodological Optimization : For NAS, use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., KCO) at 60–80°C. Monitor reaction progress via TLC (silica, hexane:EtOAc) .

Advanced: How can researchers resolve contradictory data on the thermal stability of this compound during synthetic applications?

Answer:

- Controlled Decomposition Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >120°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., SO, HCl) under incremental heating to correlate stability with reaction conditions .

- Inert Atmosphere : Use nitrogen or argon to suppress oxidative degradation during high-temperature reactions .

- Contradiction Mitigation : Cross-reference literature with empirical data, noting discrepancies in impurity profiles or catalytic effects .

Advanced: What experimental strategies are recommended to assess the genotoxic potential of this compound?

Answer:

- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and mammalian cell micronucleus assays with/without metabolic activation (S9 mix) .

- DNA Adduct Detection : Use P-postlabeling or LC-MS/MS to identify covalent DNA modifications in exposed cell lines (e.g., CHO cells) .

- Dose-Response Design : Apply OECD Guideline 487, testing concentrations from 0.1–100 µM to establish no-observed-adverse-effect levels (NOAEL) .

- Hydrolysis Control : Include hydrolyzed derivatives (e.g., sulfonic acids) in assays to differentiate parent compound toxicity .

Advanced: How can the environmental impact of this compound be minimized in laboratory waste streams?

Answer:

- Biodegradability Assessment : Use OECD 301F (manometric respirometry) to evaluate aerobic degradation rates. Expect low biodegradability (BCF: 1.9) due to halogenation .

- Waste Neutralization : Hydrolyze residual compound with aqueous NaOH (1:10 v/v) to convert sulfonyl chloride to less toxic sulfonate .

- Adsorption Techniques : Treat wastewater with activated carbon (5 g/L) to reduce halogenated byproduct concentrations below 1 ppm .

- Regulatory Compliance : Adhere to TSCA and REACH guidelines for halogenated waste disposal, including incineration at 1200°C with scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.